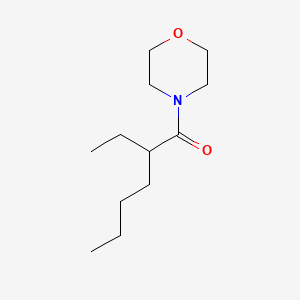

4-(2-Ethylhexanoyl)morpholine

Description

The study of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings, is a cornerstone of organic chemistry. Their diverse structures and functionalities have led to their widespread use in pharmaceuticals, agrochemicals, and materials science.

Morpholine (B109124), a simple heterocycle featuring both an amine and an ether functional group, serves as a versatile building block in organic synthesis. researchgate.nete3s-conferences.org When the nitrogen atom of the morpholine ring forms an amide bond with a carbonyl group, the resulting compounds are known as morpholine amides or N-acylmorpholines. These structures are a significant subclass of heterocyclic compounds, offering a unique combination of chemical properties. The presence of the morpholine ring can influence the solubility, polarity, and biological activity of the parent molecule. nih.govdntb.gov.ua

The reactivity of morpholine amides is of particular interest. The nitrogen atom's lone pair of electrons is delocalized to some extent by the adjacent carbonyl group, which modulates its basicity and nucleophilicity compared to the parent morpholine. This electronic feature is crucial in directing the outcome of chemical reactions involving these amides.

Acylmorpholine derivatives have carved a niche for themselves as valuable intermediates and reagents in organic synthesis. Their stability and predictable reactivity make them reliable synthons for constructing more complex molecules. For instance, they can participate in a variety of chemical transformations, including reductions, additions to the carbonyl group, and reactions at the alpha-carbon.

The morpholine moiety in these derivatives can act as a chiral auxiliary, guiding the stereochemical outcome of reactions. Furthermore, the amide bond itself can be cleaved under specific conditions to yield carboxylic acids, esters, or other carbonyl compounds, highlighting the role of acylmorpholines as versatile carbonyl precursors. The synthesis of various morpholine derivatives, including those with acyl substitutions, is an active area of research, with methodologies being continuously developed to enhance efficiency and stereoselectivity. nih.gov

While extensive research on a wide array of morpholine derivatives is well-documented, specific studies focusing solely on 4-(2-Ethylhexanoyl)morpholine are less prevalent in publicly accessible literature. However, based on the established chemistry of N-acylmorpholines, its potential significance can be inferred. The "2-ethylhexanoyl" group, a branched eight-carbon acyl chain, imparts a significant degree of lipophilicity to the molecule.

In advanced synthetic methodologies, this compound could serve as a model substrate for studying the influence of sterically demanding acyl groups on the reactivity of the morpholine amide functionality. Research in this area could uncover new catalytic systems or reaction conditions tailored for transformations involving bulky N-acylmorpholines.

Table 1: Physicochemical Properties of Morpholine

| Property | Value |

| Molecular Formula | C₄H₉NO |

| Molar Mass | 87.12 g/mol |

| Appearance | Colorless liquid |

| Density | 1.007 g/cm³ |

| Melting Point | -5 °C |

| Boiling Point | 129 °C |

| Solubility in Water | Miscible |

Note: Data for the parent compound, morpholine.

Table 2: Representative N-Acylmorpholine Synthesis Methods

| Reaction Type | Reagents | Description |

| Acylation of Morpholine | Acyl chloride, base | A common and direct method for the synthesis of N-acylmorpholines. |

| Amidation of Carboxylic Acid | Carboxylic acid, morpholine, coupling agent | Utilizes peptide coupling reagents to form the amide bond. |

| From Esters | Ester, morpholine | Transamidation reaction, often requiring heat or catalysis. |

While this compound remains a compound with a relatively low profile in dedicated research literature, its structural features place it at an interesting intersection of heterocyclic chemistry and materials science. The foundational knowledge of morpholine amides and acylmorpholine derivatives provides a strong basis for predicting its chemical behavior and potential utility. Further focused investigation into the synthesis, reactivity, and application of this specific compound is necessary to fully elucidate its role in advancing synthetic methodologies and in the creation of novel functional materials.

Structure

3D Structure

Properties

CAS No. |

79868-48-7 |

|---|---|

Molecular Formula |

C12H23NO2 |

Molecular Weight |

213.32 g/mol |

IUPAC Name |

2-ethyl-1-morpholin-4-ylhexan-1-one |

InChI |

InChI=1S/C12H23NO2/c1-3-5-6-11(4-2)12(14)13-7-9-15-10-8-13/h11H,3-10H2,1-2H3 |

InChI Key |

WJNJRMDHLZDCJH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)N1CCOCC1 |

Origin of Product |

United States |

Chemical Reactivity and Advanced Transformations of 4 2 Ethylhexanoyl Morpholine

Nucleophilic Reactivity of the Morpholine (B109124) Amide Moiety

The presence of the amide group, specifically an N-acylmorpholine, is central to the nucleophilic character of the molecule. This reactivity is primarily exploited through the formation of enolates.

Enolate Chemistry of N-Acylmorpholines

Enolates are powerful nucleophiles in organic chemistry, and those derived from N-acylmorpholines are no exception. masterorganicchemistry.com They are typically formed by the deprotonation of the α-carbon (the carbon atom adjacent to the carbonyl group) using a strong base. masterorganicchemistry.comorganicchemistrydata.org

The formation of an enolate from an N-acylmorpholine, such as 4-(2-ethylhexanoyl)morpholine, involves the removal of a proton from the carbon alpha to the carbonyl group by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). organicchemistrydata.orgwikipedia.org The resulting enolate is stabilized by the delocalization of the negative charge onto the more electronegative oxygen atom through resonance. masterorganicchemistry.com

The stability and reactivity of the enolate can be influenced by factors such as the choice of base, solvent, and temperature. bham.ac.ukpitt.edu For instance, the use of a bulky base like LDA at low temperatures tends to favor the formation of the kinetic enolate, which is the less substituted and more rapidly formed product. pitt.eduyoutube.com Conversely, thermodynamic enolates, which are more stable due to higher substitution, are favored under conditions that allow for equilibrium, such as higher temperatures. wikipedia.orgpitt.edu

| Factor | Condition for Kinetic Enolate | Condition for Thermodynamic Enolate |

| Base | Strong, bulky base (e.g., LDA) pitt.eduyoutube.com | Weaker base, or sub-stoichiometric strong base wikipedia.orgpitt.edu |

| Temperature | Low temperature (e.g., -78 °C) wikipedia.org | Higher temperature wikipedia.orgpitt.edu |

| Reaction Time | Short | Long |

A significant application of N-acylmorpholine enolates is their participation in SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) reactions. A detailed study has shown that the sodium enolates of various N-acylmorpholines, including higher N-acylmorpholines, can undergo smooth and rapid substitution reactions with a range of halogenoarenes. rsc.orgcapes.gov.br These reactions are initiated by ferrous ions (Fe²⁺) and result in good to excellent yields of arylalkanamides. rsc.orgcapes.gov.br

The SRN1 mechanism involves a radical chain process initiated by the ferrous ion. This process has been explored to define its broad scope and limitations. rsc.orgcapes.gov.br The reaction provides a valuable method for the formation of carbon-carbon bonds between an aromatic ring and the α-carbon of the acyl group.

Role as a Versatile Synthetic Building Block

Beyond its enolate chemistry, the morpholine amide moiety in this compound allows for its use as a versatile building block in the synthesis of other important organic compounds, such as carboxylic acids and amines, through hydrolysis and reduction reactions. researchgate.net

Hydrolysis Reactions of Morpholine Amides to Carboxylic Acids

Morpholine amides can be hydrolyzed to the corresponding carboxylic acids. libretexts.orglibretexts.org This transformation is typically achieved by heating the amide in an aqueous solution containing a strong acid or base. libretexts.orglibretexts.orgmasterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. libretexts.org Subsequent steps lead to the cleavage of the carbon-nitrogen bond, yielding the carboxylic acid and the protonated morpholine. libretexts.org

In basic hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. libretexts.org This is followed by the elimination of the morpholine anion, which then deprotonates the newly formed carboxylic acid. libretexts.org The conditions for amide hydrolysis are generally more forcing than those required for the hydrolysis of esters. libretexts.org

| Hydrolysis Condition | Key Reagents | General Outcome |

| Acidic | Strong acid (e.g., HCl, H₂SO₄), Water, Heat libretexts.orgmasterorganicchemistry.com | Carboxylic acid and morpholinium salt |

| Basic | Strong base (e.g., NaOH, KOH), Water, Heat libretexts.orglibretexts.org | Carboxylate salt and morpholine |

Recent research has also explored milder methods for amide hydrolysis, such as nickel-catalyzed processes, to circumvent issues with sensitive functional groups. organic-chemistry.org

Selective Reductions of the Amide Linkage in Acylmorpholines

The amide group in acylmorpholines can be selectively reduced to form amines. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, capable of reducing primary, secondary, and tertiary amides. masterorganicchemistry.com The reduction of a cyclic amide (a lactam) with LiAlH₄ results in a cyclic amine. masterorganicchemistry.com

The partial reduction of amides to yield aldehydes or imines presents a greater challenge due to the high stability of the amide bond. nih.gov However, specialized reagents and catalytic systems have been developed to achieve this selectivity. For instance, Schwartz's reagent (Cp₂Zr(H)Cl) has been used in a zirconium-catalyzed reductive deoxygenation of secondary amides to produce imines. nih.gov Other methods for the controlled reduction of amides include the use of dialkylboranes and aminoborohydride reagents, which offer milder and more selective alternatives to LiAlH₄. researchgate.net Additionally, boronic acid-catalyzed hydrosilylation has been shown to effectively reduce amides to amines with good functional-group tolerance. nih.gov Various transition-metal-free protocols have also been developed for the controlled reduction of amides using hydrosilanes. organic-chemistry.org

| Reagent/System | Product |

| Lithium Aluminum Hydride (LiAlH₄) masterorganicchemistry.com | Amine |

| Schwartz's Reagent (Cp₂Zr(H)Cl) nih.gov | Imine (from secondary amides) |

| Dialkylboranes/Aminoborohydrides researchgate.net | Aldehyde or Amine (depending on reagents and substrate) |

| Boronic Acid/Hydrosilane nih.gov | Amine |

Grignard Reactions Involving Acylmorpholine Intermediates

The reaction of acylmorpholine derivatives, such as this compound, with organometallic reagents, particularly Grignard reagents, represents a powerful and selective method for the synthesis of ketones. rsc.orgresearchgate.net This transformation is analogous to the well-established Weinreb ketone synthesis, where an N-methoxy-N-methyl amide (Weinreb amide) reacts with an organometallic reagent to furnish a ketone. The utility of acylmorpholines in this context stems from the ability of the morpholine group to form a stable chelated tetrahedral intermediate upon addition of the Grignard reagent. This intermediate is stable at low temperatures and does not collapse to eliminate the morpholine moiety until acidic workup. Consequently, the over-addition of the Grignard reagent, a common side reaction with other acylating agents like esters or acid chlorides that leads to tertiary alcohols, is effectively suppressed. masterorganicchemistry.comorganic-chemistry.org

The general mechanism involves the nucleophilic attack of the Grignard reagent (R-MgX) on the carbonyl carbon of the this compound. This addition forms a stable tetrahedral intermediate where the magnesium atom is chelated by both the oxygen of the carbonyl and the oxygen atom of the morpholine ring. This chelation prevents the breakdown of the intermediate and the subsequent second addition of the Grignard reagent. organic-chemistry.org Upon aqueous acidic workup, the intermediate is hydrolyzed to yield the corresponding ketone.

The versatility of this method allows for the synthesis of a wide array of ketones by varying the Grignard reagent. Both alkyl and aryl Grignard reagents can be effectively employed, providing access to diverse ketone structures. The reaction is generally high-yielding and tolerates a range of functional groups on the Grignard reagent, making it a valuable tool in organic synthesis. rsc.orgresearchgate.net

Table 1: Examples of Ketone Synthesis via Grignard Reaction with Acylmorpholine Intermediates

| Entry | Acylmorpholine Reactant | Grignard Reagent | Product Ketone |

| 1 | This compound | Phenylmagnesium bromide | 1-Phenyl-2-ethylhexan-1-one |

| 2 | This compound | Methylmagnesium iodide | 3-Ethylheptan-2-one |

| 3 | This compound | Vinylmagnesium bromide | 4-Ethyl-1-nonen-3-one |

| 4 | 4-Benzoylmorpholine | Ethylmagnesium bromide | Propiophenone |

| 5 | 4-Acetylmorpholine | Cyclohexylmagnesium chloride | Acetylcyclohexane |

Derivatization Strategies for Functional Group Modulation and Scaffold Diversification

The structural framework of this compound offers multiple sites for chemical modification, enabling extensive functional group modulation and scaffold diversification. These strategies are crucial in fields like medicinal chemistry and materials science for optimizing the properties of the lead compound. ontosight.aiontosight.ai Derivatization can be broadly categorized into modifications of the ethylhexanoyl side chain and transformations involving the morpholine ring itself.

Modulation of the Ethylhexanoyl Side Chain:

The 2-ethylhexanoyl moiety can be altered to introduce different functionalities. For instance, the alkyl chain can be hydroxylated, halogenated, or functionalized with other groups to modulate the lipophilicity and electronic properties of the molecule. The carbonyl group itself is a key handle for transformations. As discussed, it can be converted to a variety of ketones via Grignard reactions. organic-chemistry.org Furthermore, it can be reduced to the corresponding secondary alcohol, which can then be subjected to further reactions such as esterification or etherification.

Scaffold Diversification via the Morpholine Ring:

The morpholine ring is a versatile scaffold that can be modified to create a diverse range of new chemical entities. nih.govmdpi.com While the tertiary amine of this compound is relatively unreactive, derivatization strategies often begin with morpholine itself, followed by acylation. For example, morpholine can be reacted with agents like ethyl chloroacetate (B1199739) to introduce a new functional handle, which can then be used to build more complex structures, such as triazoles. researchgate.net

Another approach to scaffold diversification is through "scaffold hopping," where the morpholine ring is replaced by other cyclic systems to explore new chemical space while retaining key binding interactions. acs.orgacs.org Although this moves away from the direct derivatization of the parent compound, it is a critical strategy in lead optimization. For instance, the morpholine oxygen provides a hydrogen bond acceptor site, and this feature can be mimicked by other heterocyclic systems. mdpi.com

Derivatization can also involve the synthesis of related morpholine-containing structures with different substitution patterns. For example, starting from morpholine, one could synthesize derivatives with substituents on the carbon atoms of the ring, leading to new stereochemical and conformational properties. These modifications can significantly impact the biological activity and physical properties of the resulting compounds. researchgate.net

Table 2: Selected Derivatization Strategies for Morpholine-Based Scaffolds

| Starting Material | Reagent(s) | Type of Transformation | Resulting Functional Group/Scaffold |

| Morpholine | Chloroacetyl chloride | Acylation | 4-(Chloroacetyl)morpholine |

| Morpholine | Ethyl chloroacetate, then Hydrazine hydrate | Acylation, Hydrazinolysis | Morpholin-4-yl-acetohydrazide |

| 4-(Chloroacetyl)morpholine | 2-Aminobenzothiazole | Nucleophilic Substitution | N-Benzothiazolyl-2-(morpholin-4-yl)acetamide |

| Morpholine | 2,4-Dinitrofluorobenzene | Nucleophilic Aromatic Substitution | N-(2,4-Dinitrophenyl)morpholine |

| Morpholine | Sodium nitrite, Acid | Nitrosation | N-Nitrosomorpholine |

Applications and Advanced Materials Science Research of 4 2 Ethylhexanoyl Morpholine Derivatives

Integration into Polymer Systems and Composite Materials

The functional characteristics of N-acylmorpholines, including 4-(2-Ethylhexanoyl)morpholine, make them highly suitable for use in the formulation of polymers and composites. Their role primarily revolves around acting as specialized solvents and performance-enhancing additives, particularly within aqueous polymer dispersion systems.

N-Acylmorpholines as Solvents or Additives in Polymer Dispersions

N-Acylmorpholines are utilized as effective solvents and additives in the preparation of aqueous polymer dispersions. google.com A key application is their use as coalescing agents, which are crucial for the proper formation of films from polymer dispersions. hauthaway.com These solvents are added to facilitate the fusion of polymer particles into a continuous, uniform film as the water evaporates. hauthaway.com

In a patented process, N-acylmorpholines can be added to a polymer dispersion either before or after the dispersion of the polymer in water. google.com When added after, they serve to advantageously influence the flow and drying behavior of the finished dispersion. google.com The amount of N-acylmorpholine used can range significantly, typically from 0.01% to 100% by weight, relative to the polymer content. google.com This versatility allows formulators to fine-tune the properties of the final product for various coating applications. google.com

Role in Polyurethane Dispersion Formulations and Performance Enhancement

Aqueous polyurethane dispersions (PUDs) represent a significant area of application for N-acylmorpholines. google.com PUDs are widely used in the coatings industry, and their performance is heavily dependent on their formulation. researchgate.net N-acylmorpholines are employed as solvents in the manufacturing process of PUDs, contributing to the stability and final properties of the coating. google.com

Below is a table summarizing the function of N-Acylmorpholines in polymer dispersions.

Table 1: Role of N-Acylmorpholines in Polymer Dispersions| Function | Application Area | Mechanism of Action | Typical Concentration (by weight of polymer) | Reference |

|---|---|---|---|---|

| Solvent / Additive | General Polymer Dispersions | Influences flow and drying behavior of the dispersion. | 0.01% - 100% | google.com |

| Coalescing Agent | Polyurethane Dispersions (PUDs) | Reduces the minimum film formation temperature (MFFT) and promotes the fusion of polymer particles into a continuous film. | 3% - 5% (for harder grades) | hauthaway.com |

| Catalytic Promoter | Polyurethane Synthesis | The amine group in the morpholine (B109124) ring can catalyze the reaction between isocyanates and polyols to form urethane (B1682113) linkages. | Not specified | nih.gov |

Structural Contributions to Polymer Properties (e.g., film formation, durability, adhesion)

The molecular structure of this compound directly contributes to the physical properties of polymer films. The 2-ethylhexanoyl group increases the compound's lipophilicity, which enhances its effectiveness as a coalescing solvent for polymer particles suspended in water. ontosight.ai This function is critical for achieving optimal film formation, as the solvent must effectively soften the polymer particles to allow them to fuse together. hauthaway.com

Advanced Organic Synthesis and Building Block Utility

Beyond its applications in materials science, the morpholine ring is a highly valued scaffold in organic and medicinal chemistry. Its derivatives are recognized as important intermediates for creating more complex and often biologically active molecules.

Precursors for Complex Heterocyclic Structures and Bioactive Scaffolds

The morpholine ring is considered a "privileged" structure in medicinal chemistry. researchgate.netnih.gov This designation is due to its frequent appearance in bioactive compounds and its favorable properties, such as improving the pharmacokinetic profile of drug molecules. researchgate.net As a readily available derivative, this compound can serve as a starting point or building block in multi-step syntheses. ontosight.ai Its synthesis, typically involving the reaction of morpholine with 2-ethylhexanoyl chloride, demonstrates how the morpholine core can be functionalized for further chemical transformations. ontosight.ai This makes it a useful precursor for constructing more elaborate heterocyclic systems and scaffolds that are of interest in drug discovery projects. researchgate.net

Strategic Intermediates in the Synthesis of Pharmacologically Relevant Molecules (general)

The morpholine moiety is a versatile and frequently used component in the design of pharmacologically active agents. nih.gove3s-conferences.org Its incorporation into a molecule can enhance potency and modulate physicochemical properties. researchgate.netnih.gov The morpholine nucleus is found in a wide array of molecules investigated for various therapeutic effects. e3s-conferences.org

Research reviews highlight that the morpholine scaffold is a key feature in molecules with a broad spectrum of biological activities. nih.gov Therefore, derivatives like this compound are part of a class of valuable synthetic intermediates used by medicinal chemists to develop new lead compounds. ontosight.aie3s-conferences.org The ability to introduce this functionalized ring system is a strategic advantage in the synthesis of new potential drugs. researchgate.net

The table below lists some of the pharmacological activities associated with molecules containing the morpholine scaffold.

Table 2: Pharmacological Activities of Morpholine-Containing Compounds| Therapeutic Area | Examples of Investigated Activity | Reference |

|---|---|---|

| Oncology | Anticancer | nih.gove3s-conferences.org |

| Infectious Diseases | Antiviral, Antimicrobial, Antifungal | nih.gove3s-conferences.org |

| Inflammation | Anti-inflammatory | nih.gove3s-conferences.org |

| Neurology | Anticonvulsant | nih.gove3s-conferences.org |

| Metabolic Disorders | Antihyperlipidemic | e3s-conferences.org |

| Other | Antioxidant, Antileishmanial | e3s-conferences.org |

Explorations in Opto-Electronic Materials

The field of organic electronics leverages carbon-based polymers and small molecules to create lightweight, flexible, and solution-processable electronic devices. chemtec.org The performance of these devices is intrinsically linked to the chemical structure of the organic materials used. The incorporation of specific side chains, such as 2-ethylhexanoyl moieties, onto a polymer backbone is a key strategy for tuning material properties.

The introduction of branched alkyl side chains like the 2-ethylhexyl group, structurally similar to the 2-ethylhexanoyl moiety, onto conjugated polymer backbones is a widely used technique to enhance the solubility and processability of these materials. researchgate.net Conjugated polymers, which form the active layer in many organic electronic devices, are often rigid and prone to aggregation, making them difficult to dissolve in common organic solvents for device fabrication processes like spin coating or inkjet printing. chemtec.org

By attaching flexible and bulky side chains, researchers can disrupt the close packing of the polymer chains, thereby increasing their solubility. This allows for the formation of uniform, high-quality thin films, which is critical for device performance. For instance, studies on 2,7-carbazolenevinylene-based polymers have shown that incorporating N-(2-ethylhexyl) groups leads to materials with promising performance in light-emitting devices and field-effect transistors. researchgate.net The 2-ethylhexanoyl moiety, when integrated into a polymer structure, would be expected to confer similar benefits, improving solution-processability which is essential for manufacturing large-scale and flexible electronic systems. chemtec.org

The relationship between the chemical structure of a photoactive polymer and the performance of the resulting electronic device is a central theme in materials science research. Acyl-substituted units, including those derived from this compound, can have a profound impact on the final device characteristics.

The size and shape of the side chain influence the polymer's molecular packing in the solid state. This, in turn, affects the electronic coupling between adjacent polymer chains, which is crucial for efficient charge transport. While bulky side chains like the 2-ethylhexanoyl group enhance solubility, they can also increase the distance between polymer backbones, potentially hindering charge mobility. Therefore, a balance must be struck.

Solvent Properties of Acylmorpholines in Agrochemical Formulations

Acylmorpholines are gaining attention as effective and potentially more environmentally benign solvents in the agrochemical industry. researchgate.netacs.org Traditional formulations often rely on aromatic hydrocarbons, which face increasing regulatory scrutiny due to health and environmental concerns. whiterose.ac.uk Morpholine amides, including structures like this compound, present a promising alternative. researchgate.netresearchgate.net

A powerful tool for predicting the solubility of a substance is the Hansen Solubility Parameters (HSP) system. hansen-solubility.com This method deconstructs the total cohesion energy of a molecule into three components:

δD (Dispersion): Arising from van der Waals forces.

δP (Polar): Arising from dipole moments.

δH (Hydrogen Bonding): Arising from the energy of hydrogen bonds.

Every chemical, whether a solvent or a solute (like an agrochemical active ingredient), can be assigned a set of three HSP values (δD, δP, δH). stevenabbott.co.uk The principle is that "like dissolves like"; if the HSP values of a solvent and a solute are close, they are likely to be miscible. The "distance" (Ra) between two substances in the 3D Hansen space can be calculated, and if this distance is smaller than the interaction radius (R0) of the solute, good solubility is predicted. rsc.orgyoutube.com

Acylmorpholines have been evaluated using HSP to demonstrate their high solvency power compared to conventional agrochemical solvents. researchgate.net This theoretical modeling allows formulators to screen and select the most effective solvents for specific active ingredients without extensive trial-and-error experimentation. whiterose.ac.uk

Interactive Table: Hansen Solubility Parameters (HSP) - Conceptual Example

This table illustrates how HSP values are used. A solvent is considered a good match for a solute if their HSP values are similar, resulting in a small Hansen Distance (Ra).

| Substance | Type | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |

| Solvent A (Acylmorpholine) | Solvent | 17.5 | 8.5 | 7.0 |

| Agrochemical X | Solute | 18.0 | 9.0 | 7.5 |

| Agrochemical Y | Solute | 20.5 | 15.0 | 14.0 |

| Solvent B (Hydrocarbon) | Solvent | 16.8 | 0.0 | 0.2 |

Morpholine amide solvents, a class that includes this compound, have demonstrated excellent performance in dissolving a wide range of agrochemical active ingredients. researchgate.net Their chemical nature allows them to act as versatile solvents for complex molecules used as herbicides, fungicides, and insecticides. acs.orgnih.gov

The use of these solvents is a key component in developing modern agrochemical formulations like Emulsifiable Concentrates (EC). whiterose.ac.uk An effective solvent in an EC formulation must dissolve a high concentration of the active ingredient and ensure the stability of the concentrate over a wide range of temperatures. whiterose.ac.uk Formulations using acylmorpholines, sometimes in combination with polar aprotic co-solvents or aromatic hydrocarbons, have been developed to enhance the solubility of pesticides and plant growth regulators. google.comwipo.int These advanced solvent systems are crucial for creating high-performance products that are both effective in the field and meet evolving sustainability criteria. researchgate.netcorbion.com

Interactive Table: Solubility of Agrochemicals in Morpholine Amide Solvents

This table provides examples of the solubility performance of various active ingredients in N-acylmorpholine solvents at room temperature, based on patent literature data.

| Active Ingredient | Type | Solvent System | Observation |

| Tebuconazole | Fungicide | N-Acetyl Morpholine | Clear, stable solution |

| Epoxiconazole | Fungicide | N-Formyl Morpholine | Clear, stable solution |

| Prothioconazole | Fungicide | N-Propionyl Morpholine | Clear, stable solution |

| Metconazole | Fungicide | N-Acetyl Morpholine | Clear, stable solution |

Spectroscopic Characterization Methodologies in Academic Research for 4 2 Ethylhexanoyl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-(2-Ethylhexanoyl)morpholine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized for its complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their connectivity. In this compound, the protons on the morpholine (B109124) ring and the 2-ethylhexanoyl chain will exhibit distinct chemical shifts and coupling patterns.

The protons of the morpholine ring typically appear as multiplets in the region of 3.5-3.8 ppm for those adjacent to the oxygen atom and 2.3-2.6 ppm for those adjacent to the nitrogen atom. The protons of the 2-ethylhexanoyl group will have characteristic shifts: the methine proton at the C2 position will be deshielded by the adjacent carbonyl group, appearing around 2.2-2.5 ppm. The methylene (B1212753) and methyl protons of the ethyl and butyl groups will resonate at higher fields, typically between 0.8 and 1.7 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2', H-6' (Morpholine) | 3.55 - 3.75 | Triplet | 4.5 - 5.0 |

| H-3', H-5' (Morpholine) | 3.40 - 3.60 | Triplet | 4.5 - 5.0 |

| H-2 (Ethylhexanoyl) | 2.80 - 3.10 | Multiplet | - |

| H-3, H-5, H-6, H-7 (Ethylhexanoyl) | 1.10 - 1.70 | Multiplets | - |

| H-4 (Ethylhexanoyl) | 1.10 - 1.70 | Multiplets | - |

| H-8, H-1'' (Ethylhexanoyl) | 0.80 - 1.00 | Triplets | 6.5 - 7.5 |

Note: The presented data is predicted based on known chemical shift values for similar structural motifs. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the amide is the most deshielded and will appear at the lowest field (170-175 ppm). The carbons of the morpholine ring will resonate in the range of 40-70 ppm, with the carbons adjacent to the oxygen appearing at a lower field than those adjacent to the nitrogen. The aliphatic carbons of the 2-ethylhexanoyl chain will appear in the upfield region of the spectrum (10-45 ppm).

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (Carbonyl) | 172.0 - 175.0 |

| C-2', C-6' (Morpholine) | 66.0 - 68.0 |

| C-3', C-5' (Morpholine) | 42.0 - 47.0 |

| C-2 (Ethylhexanoyl) | 43.0 - 48.0 |

| C-3 (Ethylhexanoyl) | 30.0 - 35.0 |

| C-4 (Ethylhexanoyl) | 28.0 - 33.0 |

| C-5 (Ethylhexanoyl) | 22.0 - 27.0 |

| C-6 (Ethylhexanoyl) | 13.0 - 15.0 |

| C-1' (Ethyl) | 25.0 - 30.0 |

| C-2'' (Ethyl) | 10.0 - 14.0 |

Note: The presented data is predicted based on known chemical shift values for similar structural motifs. Actual experimental values may vary.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. capes.gov.br

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would be used to trace the connectivity within the ethyl and butyl chains of the 2-ethylhexanoyl group and to confirm the coupling between the protons on the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net It is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~3.6 ppm would correlate with the carbon signal at ~67 ppm, confirming the assignment of the C-2' and C-6' carbons and their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. researchgate.net HMBC is crucial for connecting the different fragments of the molecule. For example, a correlation would be expected between the protons on C-3' and C-5' of the morpholine ring and the carbonyl carbon (C-1) of the 2-ethylhexanoyl group, confirming the attachment of the acyl group to the nitrogen of the morpholine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and the ether functional groups.

A strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the tertiary amide. spectroscopyonline.com The C-N stretching vibration of the amide is expected to appear in the range of 1200-1300 cm⁻¹. The C-O-C stretching of the ether linkage within the morpholine ring will give rise to a strong band around 1115 cm⁻¹. The C-H stretching vibrations of the aliphatic parts of the molecule will be observed in the 2850-2960 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=O Stretch (Tertiary Amide) | 1630 - 1680 | Strong |

| C-N Stretch (Amide) | 1200 - 1300 | Medium-Strong |

| C-O-C Stretch (Ether) | 1110 - 1120 | Strong |

Note: The presented data is predicted based on characteristic group frequencies. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

The molecular ion peak [M]⁺ for this compound would be observed at m/z corresponding to its molecular weight (C₁₂H₂₃NO₂ = 213.32 g/mol ). The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve cleavage of the bonds adjacent to the carbonyl group and within the morpholine ring.

Common fragmentation pathways for N-acylmorpholines include the loss of the acyl group and fragmentation of the morpholine ring. Key fragment ions for this compound could include:

m/z = 86: Corresponding to the morpholine ring fragment [C₄H₈NO]⁺.

m/z = 127: Corresponding to the 2-ethylhexanoyl cation [C₈H₁₅O]⁺.

m/z = 57: A common fragment for butyl chains.

m/z = 29: A common fragment for ethyl chains.

The presence of a nitrogen atom results in an odd molecular weight, which is consistent with the nitrogen rule in mass spectrometry. libretexts.org

Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion |

| 213 | [M]⁺ (Molecular Ion) |

| 127 | [CH₃(CH₂)₃CH(C₂H₅)CO]⁺ |

| 86 | [O(CH₂CH₂)₂N]⁺ |

| 57 | [C₄H₉]⁺ |

| 29 | [C₂H₅]⁺ |

Note: The presented data is predicted based on typical fragmentation patterns of similar compounds. Actual experimental values and relative abundances may vary depending on the ionization method and conditions.

Theoretical and Computational Chemistry Studies on 4 2 Ethylhexanoyl Morpholine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like 4-(2-Ethylhexanoyl)morpholine. While specific DFT studies on this compound are not extensively available in the public domain, valuable insights can be drawn from studies on structurally related compounds, such as 4-morpholinecarboxaldehyde. nih.gov

A theoretical analysis of this compound would typically begin with geometry optimization to find the lowest energy conformation of the molecule. For the morpholine (B109124) ring, this would involve determining the most stable chair conformation. In related morpholine derivatives, the chair conformation is overwhelmingly favored. nih.gov The 2-ethylhexanoyl substituent can exist in either an axial or equatorial position. DFT calculations on similar systems, like 4-morpholinecarboxaldehyde, have shown that the equatorial conformer is more stable than the axial conformer. nih.gov This preference is attributed to the minimization of steric hindrance.

Once the optimized geometry is obtained, various electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Key Electronic Properties Investigated through DFT:

| Property | Significance |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. |

| Molecular Electrostatic Potential (MEP) | The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the oxygen atom of the carbonyl group. Regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. |

| Mulliken Atomic Charges | These calculations partition the total molecular charge among the individual atoms, providing insight into the polarity of bonds and the reactivity of different atomic sites. For instance, the nitrogen atom in the morpholine ring and the oxygen atom in the carbonyl group are expected to have negative Mulliken charges, indicating their nucleophilic character. |

| Natural Bond Orbital (NBO) Analysis | NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It can quantify the extent of resonance stabilization of the amide bond, which is a key feature of acylmorpholines. |

DFT calculations would also yield theoretical vibrational frequencies. Comparison of these calculated frequencies with experimental data from FT-IR and FT-Raman spectroscopy can help to confirm the predicted structure and provide a detailed assignment of the vibrational modes. nih.gov

Molecular Modeling and Conformational Analysis to Predict Reactivity and Interactions

The flexibility of the 2-ethylhexanoyl side chain and the morpholine ring in this compound gives rise to a complex conformational landscape that can be explored using molecular modeling techniques. Conformational analysis is the study of the different three-dimensional arrangements a molecule can adopt through rotation around single bonds. chemistrysteps.comlibretexts.org

The key conformational features of this compound are:

Morpholine Ring Pukering: The six-membered morpholine ring predominantly adopts a chair conformation to minimize angle and torsional strain. chemistrysteps.com It can undergo a "ring flip" between two chair conformers, though the presence of the bulky acyl substituent likely makes one conformer significantly more stable than the other. science.gov

Rotation Around the C-N Amide Bond: The amide bond in acylmorpholines exhibits partial double bond character due to resonance, which restricts free rotation around the C-N bond. nih.gov The energy barrier for this rotation can be significant, leading to the existence of distinct cis and trans conformers with respect to the orientation of the carbonyl group and the morpholine ring. The planarity of the amide group is a key factor influencing its properties. libretexts.org

Molecular mechanics and molecular dynamics simulations are often employed to explore the potential energy surface of such flexible molecules. These methods can predict the relative stabilities of different conformers and the energy barriers for interconversion between them. chemistrysteps.com

Predicted Conformational Preferences and Their Implications:

| Conformational Feature | Predicted Preference | Implication for Reactivity and Interactions |

| Morpholine Ring | Chair conformation | Provides a relatively rigid scaffold for the acyl group. |

| Acyl Group Position | Equatorial | Minimizes steric hindrance, leading to greater stability. |

| Amide Bond | Planar or near-planar | The restricted rotation influences the molecule's shape and the accessibility of the nitrogen lone pair. |

| Side Chain | Extended or folded conformations | The specific conformation will affect the molecule's solubility and how it fits into a binding site. |

Mechanistic Insights from Computational Simulations of Reactions Involving Acylmorpholines

Computational simulations can provide detailed mechanistic insights into reactions involving acylmorpholines, such as their formation (acylation of morpholine) and subsequent reactions. nih.gov These simulations can map out the entire reaction pathway, identifying transition states and intermediates, and calculating the associated activation energies. researchgate.net

Acylation of Morpholine:

The synthesis of this compound typically involves the reaction of morpholine with an activated form of 2-ethylhexanoic acid, such as the acyl chloride. Computational studies on similar acylation reactions can elucidate the mechanism. morressier.com The reaction likely proceeds through a nucleophilic acyl substitution mechanism.

A plausible reaction pathway for the acylation of morpholine, informed by computational studies on related systems, would involve:

Nucleophilic Attack: The nitrogen atom of morpholine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

Collapse of the Intermediate: The intermediate collapses, with the lone pair on the oxygen reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

Deprotonation: A base, which could be another molecule of morpholine or an added base like triethylamine (B128534), deprotonates the nitrogen atom to yield the final product, this compound.

Computational simulations can model the energy profile of this entire process, determining the rate-limiting step and the influence of solvents and catalysts on the reaction rate.

Reactions of Acylmorpholines:

Acylmorpholines can participate in various chemical transformations. For example, the amide bond can be cleaved under certain conditions. Computational studies can be used to investigate the mechanisms of these reactions. For instance, the hydrolysis of the amide bond can be modeled to understand the role of acid or base catalysts in the process.

Furthermore, computational methods can be used to predict the reactivity of this compound in other contexts, such as its potential to act as a ligand for metal ions or to participate in enzymatic reactions. By simulating the interaction of the molecule with a biological target, such as an enzyme's active site, it is possible to gain insights into its potential biological activity. nih.gov

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Pathways for 4-(2-Ethylhexanoyl)morpholine

The chemical industry's shift towards green chemistry has placed a significant emphasis on developing synthetic routes that are not only efficient but also environmentally benign. chemistryforsustainability.org The synthesis of amides, including this compound, is a focal point of this endeavor. chemistryforsustainability.org Traditional methods for amide bond formation often rely on stoichiometric coupling reagents, which generate substantial amounts of waste and have poor atom economy. nih.govunc.edu

Future research will undoubtedly focus on catalytic, atom-economical alternatives for the synthesis of this compound. nih.govchemistryviews.org One promising avenue is the direct catalytic amidation of 2-ethylhexanoic acid or its esters with morpholine (B109124). acs.orgnih.gov This approach, which avoids the pre-activation of the carboxylic acid, is a more straightforward and cost-effective method. acs.org Researchers are exploring the use of various catalysts, including heterogeneous acid catalysts and transition metal complexes, to facilitate this transformation under milder conditions. nih.govacs.org For instance, ruthenium-pincer complexes have shown efficiency in the synthesis of amides from esters and amines, liberating only molecular hydrogen as a byproduct. nih.gov Similarly, cobalt-catalyzed methods for amide synthesis from alkenes and amines are emerging as a 100% atom-economical approach. unc.edu

Another key trend is the development of biocatalytic routes. Enzymes, such as those from the adenylation (ANL) domain superfamily, are being investigated for their ability to catalyze the formation of N-acyl amides under mild, aqueous conditions. nih.gov The use of biocatalysts could offer high selectivity and reduce the environmental impact of the synthesis of this compound. rsc.org

| Synthesis Strategy | Catalyst/Reagent | Key Advantages |

| Catalytic Amidation | Heterogeneous Acid Catalysts | Inexpensive, readily available, reusable. acs.org |

| Catalytic Amidation | Ruthenium-Pincer Complexes | High turnover number, neutral conditions, H2 as byproduct. nih.gov |

| Catalytic Amidation | Cobalt Carbonyl | Earth-abundant metal, 100% atom economy, mild conditions. unc.edu |

| Biocatalytic Synthesis | Adenylation (ANL) Domain Enzymes | High selectivity, mild aqueous conditions, environmentally benign. nih.gov |

Exploration of Novel Reactivity Patterns and Unconventional Transformations of the Acylmorpholine Moiety

Beyond its synthesis, the inherent reactivity of the acylmorpholine moiety in this compound presents a fertile ground for discovering novel chemical transformations. The amide bond, traditionally considered robust, can be activated to participate in a variety of reactions. nih.gov

A significant area of future research will be the exploration of "amide bond activation." This can be achieved by distorting the planarity of the amide bond, thereby increasing its susceptibility to nucleophilic attack. nih.govresearchgate.net This activation could unlock new synthetic pathways for modifying the core structure of this compound.

Furthermore, the α-position to the carbonyl group in amides is a target for functionalization. acs.org Research into the chemoselective α-functionalization of amides using various nucleophiles (oxygen, nitrogen, sulfur, and halogens) is an active field. acs.org Applying these methods to this compound could lead to a diverse range of new derivatives with unique properties. For example, the development of methods for the direct α-deuteration of amides via a retro-ene-type process opens up possibilities for isotopic labeling studies. nih.gov

The participation of the acylmorpholine moiety in unconventional cyclization reactions is another promising trend. Visible-light-mediated radical cascade reactions involving N-aryl acrylamides and carbon dioxide have been shown to produce complex heterocyclic structures. acs.org Investigating similar transformations with this compound or its derivatives could lead to novel polycyclic compounds with potential applications in medicinal chemistry or materials science.

Advanced Applications in Functional Materials Design, Beyond Current Polymer and Opto-Electronic Systems

The unique properties of amides and morpholine derivatives make them attractive building blocks for functional materials. numberanalytics.come3s-conferences.org Future research will likely see this compound being incorporated into the design of advanced materials with tailored properties.

The use of functional monomers is a key strategy in modern polymer science. rsc.org this compound, with its combination of a flexible alkyl chain and a polar morpholine ring, could be explored as a functional monomer or a modifying agent in polymer synthesis. This could lead to the development of new polymers with specific thermal, mechanical, or self-healing properties. numberanalytics.com Azlactone-functionalized polymers, which are reactive platforms for creating functional materials, offer a paradigm for how a reactive moiety can be used for modular design. rsc.org

The design of novel organic semiconductors is another area where acylmorpholines could find application. Research into fused heterocyclic ladder oligomers, synthesized from reactions of quinones with aryl amines, has shown promise in creating materials with favorable electronic properties. researchgate.net The structural features of this compound could be leveraged in the design of new organic electronic materials.

Furthermore, the surfactant-like properties that might be imparted by the ethylhexanoyl chain and the morpholine headgroup could be exploited in the creation of nanomaterials with enhanced biocompatibility or targeting capabilities. numberanalytics.com

Interdisciplinary Research with this compound as a Key Component in Chemical Biology and Green Chemistry Initiatives

The intersection of chemistry with biology and environmental science opens up exciting new avenues for the application of this compound.

In the realm of chemical biology, N-acyl amides are recognized as an important class of signaling molecules involved in a wide range of physiological processes. wikipedia.orgnih.govnih.gov While this compound itself has not been identified as a biological signaling molecule, its structural similarity to endogenous N-acyl amides suggests that it could be used as a chemical probe to study biological pathways. wikipedia.orgresearchgate.net For example, N-acyl amino acids, which are structurally related, are being investigated for their therapeutic potential. nih.gov Future research could involve synthesizing derivatives of this compound to interact with specific biological targets. wikipedia.orgfrontiersin.org

From a green chemistry perspective, morpholine is considered a versatile and environmentally friendly chemical. hnsincere.com It is biodegradable and can be derived from renewable resources. hnsincere.com This makes this compound a potentially sustainable building block for various applications. Its use as a corrosion inhibitor and in the synthesis of biodegradable polymers are examples of its green credentials. hnsincere.com Future interdisciplinary research could focus on expanding its applications in areas such as sustainable agriculture, where morpholine derivatives are already used as fungicides, or in the development of new, environmentally benign industrial processes. hnsincere.comchemicalbook.com

The development of biocatalytic methods for both the synthesis and transformation of this compound will be a key component of these green chemistry initiatives, further reducing the environmental footprint of its lifecycle. nih.govrsc.org

Q & A

Q. What are the optimal synthetic routes for 4-(2-Ethylhexanoyl)morpholine, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of this compound typically involves acylation of morpholine with 2-ethylhexanoyl chloride. Key steps include:

- Reagent Selection : Use sodium acetate as a base and NaBH3CN as a reducing agent to stabilize intermediates (e.g., Schiff base formation) .

- Condition Optimization : Conduct parallel experiments varying temperature (e.g., rt to 60°C), solvent polarity (MeOH vs. DMF), and reaction time (1–24 h) to maximize yield. Monitor progress via TLC or HPLC .

- Yield Improvement : Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >85% purity.

Q. How can researchers reliably characterize this compound’s purity and structural integrity?

- Methodological Answer : Employ a combination of analytical techniques:

- NMR Spectroscopy : Compare H and C NMR spectra with reference data (e.g., PubChem or ECHA entries) to confirm the presence of the ethylhexanoyl chain (δ 0.8–1.5 ppm for alkyl protons) and morpholine ring (δ 3.4–3.7 ppm for N-CH2) .

- HPLC-MS : Use C18 columns with acetonitrile/water mobile phases to detect impurities (<2% threshold). MS fragmentation patterns should align with the molecular ion [M+H]+ at m/z 229.2 .

- Elemental Analysis : Validate C, H, N, O percentages against theoretical values (e.g., C: 62.85%, H: 10.12%, N: 6.11%) .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the acylation kinetics of morpholine derivatives like this compound?

- Methodological Answer :

- Kinetic Profiling : Use stopped-flow spectroscopy to monitor acylation rates under varying pH (4–10) and temperature (20–50°C). Fit data to a second-order rate equation to derive activation energy () .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and identify steric effects from the ethylhexanoyl group on reaction efficiency .

Q. How does this compound interact with environmental surfaces, and what analytical methods quantify its adsorption dynamics?

- Methodological Answer :

- Surface Adsorption Studies : Utilize quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) to measure adsorption isotherms on model surfaces (e.g., silica, cellulose). Parameters include contact time (1–60 min) and concentration (0.1–10 mM) .

- Environmental Impact : Correlate adsorption data with biodegradation assays (OECD 301F) to assess persistence. Waste must be segregated and treated via professional biohazard protocols due to potential aquatic toxicity .

Q. What computational strategies are effective for predicting the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to compute frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. Compare with experimental UV-Vis spectra (λmax ~270 nm) .

- Molecular Dynamics (MD) : Simulate solvation in water/octanol systems to predict log values, validating with shake-flask experiments .

Data Contradiction Resolution

Q. How should researchers address discrepancies in reported NMR chemical shifts or chromatographic retention times?

- Methodological Answer :

- Cross-Validation : Replicate experiments using standardized solvents (e.g., CDCl3 for NMR) and internal standards (e.g., TMS). Compare with authoritative databases (PubChem CID: 7164631) .

- Impurity Profiling : Use high-resolution MS to detect trace by-products (e.g., unreacted morpholine or oxidized derivatives) that may skew data .

Biological and Material Science Applications

Q. What strategies enable the use of this compound as a bioactive scaffold in drug discovery?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified acyl chains (e.g., fluorinated or branched variants) and screen against target enzymes (e.g., kinases) via fluorescence polarization assays .

- Solubility Optimization : Employ co-solvent systems (PEG-400/water) or nanoformulation (liposomes) to enhance bioavailability for in vivo testing .

Environmental and Safety Considerations

Q. What protocols ensure safe handling and environmentally compliant disposal of this compound?

- Methodological Answer :

- Waste Management : Neutralize acidic by-products with sodium bicarbonate before transferring to halogen-resistant containers. Partner with certified waste treatment facilities for incineration .

- Exposure Mitigation : Use fume hoods (ANSI/ASHRAE 110 compliance) and monitor airborne concentrations via GC-MS (detection limit: 0.1 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.